molecular formula C27H30N4O4 B11614035 propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 956438-60-1

propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11614035
CAS No.: 956438-60-1
M. Wt: 474.6 g/mol
InChI Key: NPHLEWURVYBTBO-UHFFFAOYSA-N
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Description

Propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by further modifications to introduce the pyrazolyl and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

CAS No.

956438-60-1

Molecular Formula

C27H30N4O4

Molecular Weight

474.6 g/mol

IUPAC Name

propan-2-yl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C27H30N4O4/c1-16(2)34-21-13-11-19(12-14-21)24-22(15-31(30-24)20-9-7-6-8-10-20)25-23(26(32)35-17(3)4)18(5)28-27(33)29-25/h6-17,25H,1-5H3,(H2,28,29,33)

InChI Key

NPHLEWURVYBTBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)OC(C)C)C4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

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